Cas no 72598-49-3 (1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-)

1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- structure
72598-49-3 structure
Productnaam:1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-
CAS-nummer:72598-49-3
MF:C36H45NO14
MW:715.740812063217
CID:567638
PubChem ID:99990

1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-
    • 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m
    • collinemycin
    • methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1S-(1alpha,2alpha,4alpha))-
    • Musettamycin
    • 10-epi-Musettamycin
    • NSC304416
    • Antibiotic MA 144S2
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl)-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1.alpha.,2.beta.,4.beta.))-
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-6,11-dioxo-2-ethyl-2,5,7,10-tetrahydroxy-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1S-(1-alpha,2-alpha,4-alpha))-
    • NSC 304416
    • MA144 S2
    • NSC-304416
    • NSC 219941
    • Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-([2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranosyl]oxy)-1,2,3,4,6,11-hexahydro-1-naphthacenecarboxylate #
    • 1-Hydroxy-MA144 S1
    • PXKJRTZJMGPOGS-UHFFFAOYSA-N
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-6,11-dioxo-2-ethyl-2,5,7,10-tetrahydroxy-4-((4-O-(2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl)-3-(dimethylamino)-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-, methyl ester
    • 72598-49-3
    • Inchi: InChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3
    • InChI-sleutel: PXKJRTZJMGPOGS-UHFFFAOYSA-N
    • LACHT: CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O

Berekende eigenschappen

  • Exacte massa: 715.28405
  • Monoisotopische massa: 715.284
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 222Ų

Experimentele eigenschappen

  • Dichtheid: 1.5
  • Kookpunt: 843.2°C at 760 mmHg
  • Vlampunt: 463.8°C
  • Brekindex: 1.661
  • PSA: 221.98

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